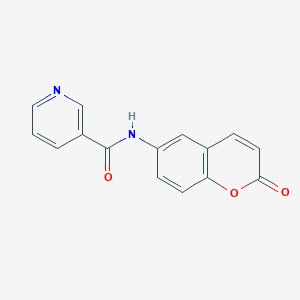

N-(2-oxo-2H-chromen-6-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nicotinamide derivatives involves various chemical reactions, aiming to achieve desired structural features for specific applications. For instance, the synthesis and characterization of nicotinamide complexes with dicarboxylic acids demonstrate the versatility of nicotinamide as a ligand in coordination chemistry, which could provide insights into the synthesis pathways of N-(2-oxo-2H-chromen-6-yl)nicotinamide (Arici, Yeşilel, Acar, & Dege, 2017).

Molecular Structure Analysis

Understanding the molecular structure of N-(2-oxo-2H-chromen-6-yl)nicotinamide involves examining how nicotinamide interacts with other molecules and ions. Studies like the crystal structure investigation of nicotinamide complexes provide valuable insights into the coordination behavior and supramolecular assembly of nicotinamide-containing compounds, which can be extended to understand the structural aspects of N-(2-oxo-2H-chromen-6-yl)nicotinamide (Eugen, Koman, Milan, & Mroziński, 1996).

Chemical Reactions and Properties

Nicotinamide is known for its role in various biochemical processes, including acting as a precursor for coenzymes involved in redox reactions. The chemical reactions and properties of nicotinamide derivatives, such as their ability to form complexes with metals and participate in hydrogen bonding, are critical for understanding the reactivity and stability of N-(2-oxo-2H-chromen-6-yl)nicotinamide. The interaction of nicotinamide with zinc(II) and the formation of a supramolecular structure through hydrogen bonding highlight the compound's potential chemical behavior (Dziewulska-Kułaczkowska, Mazur, & Ferenc, 2009).

Physical Properties Analysis

The physical properties of N-(2-oxo-2H-chromen-6-yl)nicotinamide, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. The analysis of zinc(II) complex with nicotinamide provides data on thermal stability and structural changes upon heating, which are important for the practical handling and application of N-(2-oxo-2H-chromen-6-yl)nicotinamide (Dziewulska-Kułaczkowska et al., 2009).

Chemical Properties Analysis

The chemical properties of N-(2-oxo-2H-chromen-6-yl)nicotinamide, including its reactivity, stability under various conditions, and interactions with other chemical entities, are crucial for its application in scientific research. Studies on the chemical behavior of nicotinamide and its derivatives, such as their interaction with metal ions and participation in hydrogen bonding, provide a foundation for understanding the chemical properties of N-(2-oxo-2H-chromen-6-yl)nicotinamide (Eugen et al., 1996).

Scientific Research Applications

Nicotinamide Mononucleotide Supplementation

Nicotinamide mononucleotide (NMN), a key NAD+ intermediate, shows promise in reversing age-associated arterial dysfunction and oxidative stress. Supplementation in old mice restored endothelium-dependent dilation, reduced arterial stiffness, normalized oxidative stress markers, and reversed collagen-I, suggesting a novel therapy to restore SIRT1 activity and reduce age-related arterial dysfunction (de Picciotto et al., 2016).

Cellular Energy Metabolism

Nicotinamide plays a significant role in cellular energy metabolism, affecting normal physiology and oxidative stress. It modulates multiple pathways tied to cellular survival and death, highlighting its potential for addressing immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Oxidative Metabolism Inhibition

Studies show nicotinamide can inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase, suggesting its significant impact on oxidative metabolism and its potential to affect enzymatic assays (Schenkman et al., 1967).

Nitric Oxide Synthases Regulation

Nicotinamide affects the regulation of nitric oxide synthases, crucial enzymes for various physiological processes including synaptic plasticity, blood pressure regulation, and vasodilatation. These insights could influence future therapeutic strategies targeting cardiovascular diseases (Förstermann & Sessa, 2012).

Antioxidant and Antihyperglycemic Agents

Research on coumarin derivatives containing pyrazole and indenone rings, synthesized from nicotinamide, demonstrates potent antioxidant and antihyperglycemic activities. These findings open avenues for developing new therapeutic agents for managing oxidative stress and diabetes (Kenchappa et al., 2017).

Herbicidal Activity

Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, including nicotinamide, have been explored for their herbicidal activity. These compounds offer a natural-product-based approach to developing new herbicides (Yu et al., 2021).

Enzyme Coenzyme Regeneration

Nicotinamide coenzymes, NAD(P)H/NAD(P)+, are essential for oxidoreductase-catalyzed reactions in biotechnological applications. Efficient and economical regeneration of these coenzymes is crucial, with methods including enzymatic, chemical, electrochemical, and photochemical regeneration being explored (Wu et al., 2013).

properties

IUPAC Name |

N-(2-oxochromen-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-6-3-10-8-12(4-5-13(10)20-14)17-15(19)11-2-1-7-16-9-11/h1-9H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPGPGOQDGBLDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Oxo-2H-chromen-6-yl)-nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)

phosphinic acid](/img/structure/B5527072.png)

![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)

![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)